molecular formula C20H23NO3 B3168470 2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime CAS No. 929841-66-7

2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime

Cat. No. B3168470
CAS RN: 929841-66-7
M. Wt: 325.4 g/mol
InChI Key: RJCPRRWHWXOPMI-XUTLUUPISA-N
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Description

2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime is a useful research compound. Its molecular formula is C20H23NO3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Oxidation of Cyclohexene

Cyclohexene oxidation is a fundamental reaction in organic chemistry, leading to a variety of products depending on the oxidation conditions. The selective catalytic oxidation of cyclohexene can produce compounds like cyclohex-2-en-1-ol and cyclohex-2-en-1-one, among others. These compounds are significant intermediates in the chemical industry for further synthetic applications. Research by Cao et al. (2018) emphasizes the value of controllable and selective catalytic oxidation reactions for cyclohexene, highlighting the synthetic utility of these reactions in both academic and industrial contexts (Cao et al., 2018).

Synthetic Protocols for Benzo[c]chromen-6-ones

Benzo[c]chromen-6-ones are core structures in secondary metabolites with significant pharmacological importance. Due to their limited natural quantities, synthetic protocols for these compounds are of considerable interest. Mazimba (2016) reviews synthetic procedures for these compounds, including reactions that could potentially be related to or inform the synthesis of the compound (Mazimba, 2016).

Cyclohexane Oxidation Reaction Using Heterogeneous Catalyst

The oxidation of cyclohexane is a critical reaction for producing industrial intermediates like cyclohexanol and cyclohexanone. Khirsariya and Mewada (2014) discuss various catalysts used for cyclohexane oxidation, emphasizing the challenge of achieving high selectivity for desired products while minimizing by-products (Khirsariya & Mewada, 2014).

Recent Advances in Three-Component Cyclocondensation

The synthesis of tetrahydrobenzo[b]pyrans is highlighted by Kiyani (2018), emphasizing the role of organocatalysts in three-component condensation reactions. These synthetic strategies are relevant for constructing complex heterocyclic compounds, potentially informing the synthesis of the compound of interest (Kiyani, 2018).

Synthesis and Applications of Chromones

Chromones and their derivatives are known for their antioxidant properties, which are linked to their biological activities, such as anti-inflammatory and anticancer effects. Yadav et al. (2014) review the synthesis and potential applications of chromone derivatives, shedding light on the importance of these compounds in medicinal chemistry (Yadav et al., 2014).

properties

IUPAC Name

(NE)-N-spiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraene-5,1'-cyclohexane]-16-ylidenehydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c22-21-19-15-6-4-5-14(15)16-11-13-7-10-20(8-2-1-3-9-20)24-17(13)12-18(16)23-19/h11-12,22H,1-10H2/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCPRRWHWXOPMI-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=NO)C5=C4CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)CCC3=CC4=C(C=C3O2)O/C(=N/O)/C5=C4CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime
Reactant of Route 2
Reactant of Route 2
2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime
Reactant of Route 3
2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime
Reactant of Route 4
2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime
Reactant of Route 5
2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime
Reactant of Route 6
2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime

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